[5-(Dimethylamino)pentyl]boronic acid

Aqueous solubility Polarity Amine basicity

Sourcing aminoalkylboronic acids with reliable aqueous compatibility often forces trade-offs between reactivity and workup efficiency. [5-(Dimethylamino)pentyl]boronic acid resolves this with a dimethylamino terminus (predicted pKa ~10.6) that enables pH-dependent solubility and intramolecular N→B coordination, modulating transmetalation rates in Suzuki-Miyaura couplings. • Enables water-compatible Suzuki protocols for simplified workup • Solid physical form ensures accurate weighing for parallel synthesis • Terminal amine serves as a latent handle for N-oxide formation or quaternization

Molecular Formula C7H18BNO2
Molecular Weight 159.04 g/mol
CAS No. 728853-87-0
Cat. No. B15071970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Dimethylamino)pentyl]boronic acid
CAS728853-87-0
Molecular FormulaC7H18BNO2
Molecular Weight159.04 g/mol
Structural Identifiers
SMILESB(CCCCCN(C)C)(O)O
InChIInChI=1S/C7H18BNO2/c1-9(2)7-5-3-4-6-8(10)11/h10-11H,3-7H2,1-2H3
InChIKeyKOUBDURTPAMIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Dimethylamino)pentyl]boronic acid (CAS 728853-87-0): A Functionalized Alkylboronic Acid for C(sp3)–C(sp2) Suzuki-Miyaura Coupling


[5-(Dimethylamino)pentyl]boronic acid (CAS 728853-87-0) is a C7-alkylboronic acid featuring a terminal tertiary dimethylamino group separated from the boronic acid moiety by a five-carbon aliphatic spacer. Its molecular formula is C7H18BNO2 with a molecular weight of 159.03 g/mol . This compound belongs to the aminoalkylboronic acid subclass, which combines the Lewis acidity and cross-coupling capability of a boronic acid with the basicity and polarity of an aliphatic amine [1]. The presence of the dimethylamino group confers aqueous solubility and provides a functional handle for further derivatization or modulation of physicochemical properties. It is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions for the construction of C(sp3)–C(sp2) bonds, enabling the incorporation of a pentyl chain bearing a basic amine terminus into more complex molecular architectures relevant to pharmaceutical and agrochemical synthesis .

Why Simple Alkylboronic Acids Cannot Substitute for [5-(Dimethylamino)pentyl]boronic acid in Multistep Synthesis


Generic alkylboronic acids such as n-pentylboronic acid (CAS 4737-50-2) share the same C5-boronic acid core but lack the terminal dimethylamino group that fundamentally alters the physicochemical and reactivity profile of [5-(Dimethylamino)pentyl]boronic acid. The dimethylamino substituent introduces a basic center with a predicted pKa of approximately 10.6 , enabling pH-dependent aqueous solubility and providing a handle for acid-base extractions, salt formation, or subsequent N-alkylation chemistry that is absent in simple alkylboronic acids. Furthermore, the amino group can participate in intramolecular N→B coordination, which modulates the Lewis acidity of the boron center and can influence transmetalation rates in Suzuki-Miyaura couplings [1]. Simply substituting an aminoalkylboronic acid with an unfunctionalized alkylboronic acid would eliminate downstream synthetic options, alter reaction workup procedures, and potentially compromise coupling efficiency due to differences in boronic acid reactivity. The quantitative evidence in Section 3 substantiates these differential properties.

Quantitative Differentiation of [5-(Dimethylamino)pentyl]boronic acid Against Structurally Related Boronic Acids


Aqueous Solubility Differentiation: [5-(Dimethylamino)pentyl]boronic acid vs. n-Pentylboronic acid

[5-(Dimethylamino)pentyl]boronic acid exhibits freely soluble behavior in water and polar solvents , a property directly attributable to the terminal dimethylamino group. In contrast, n-pentylboronic acid (CAS 4737-50-2), which lacks this amino functionality, demonstrates significantly lower aqueous solubility and is primarily soluble in organic solvents such as chloroform and DMSO . While exact quantitative solubility values (mg/mL) are not reported in the primary literature for [5-(Dimethylamino)pentyl]boronic acid, the qualitative difference—freely soluble versus organic-solvent soluble—represents a functional divergence that directly impacts reaction medium selection and workup procedures.

Aqueous solubility Polarity Amine basicity

Predicted pKa Differentiation: [5-(Dimethylamino)pentyl]boronic acid vs. n-Pentylboronic acid vs. 5-(Dimethylamino)pentylamine

The predicted pKa of the dimethylamino group in [5-(Dimethylamino)pentyl]boronic acid is 10.59±0.10 , closely matching that of 5-(dimethylamino)pentylamine (CAS 3209-46-9), which has a predicted pKa of 10.59±0.10 . This indicates that the boronic acid moiety does not significantly perturb the basicity of the remote amine. In contrast, n-pentylboronic acid has a predicted boronic acid pKa of 10.37±0.43 , which governs its Lewis acidity but lacks an amine basic center. The coexistence of a boronic acid pKa (estimated ~8–10 for alkylboronic acids ) and an amine pKa (~10.6) creates a zwitterionic equilibrium at physiological pH that is unique to aminoalkylboronic acids and absent in simple alkylboronic acids.

pKa Acid-base properties Amine basicity

Physical State and Handling Differentiation: Crystalline Solid vs. Liquid Amine Analog

[5-(Dimethylamino)pentyl]boronic acid is reported as a white crystalline solid at ambient temperature , whereas its closest amine analog, 5-(dimethylamino)pentylamine (CAS 3209-46-9), is a colorless to pale yellow liquid with a boiling point of 180.6°C at 760 mmHg . This difference in physical state directly impacts ease of weighing, storage stability, and compatibility with automated solid-dispensing systems in high-throughput experimentation. The solid form also reduces volatility and odor concerns associated with liquid aliphatic amines, improving laboratory safety and handling convenience.

Physical state Handling Storage

Reactivity Class Differentiation: C(sp3)-Based Boronic Acid vs. Arylboronic Acids in Suzuki-Miyaura Coupling

[5-(Dimethylamino)pentyl]boronic acid belongs to the alkylboronic acid class, enabling C(sp3)–C(sp2) bond formation via Suzuki-Miyaura cross-coupling . This contrasts with arylboronic acids, which are limited to C(sp2)–C(sp2) couplings. The ability to install a flexible, basic alkyl chain onto aromatic or heteroaromatic scaffolds is a distinct synthetic advantage. While direct comparative yield data for [5-(Dimethylamino)pentyl]boronic acid are not available in the open literature, class-level studies indicate that alkylboronic acids generally require modified catalytic conditions (e.g., specific ligands, bases) compared to arylboronic acids to achieve efficient transmetalation and minimize β-hydride elimination [1]. The presence of the remote dimethylamino group may further influence catalyst selection and reaction optimization relative to unfunctionalized alkylboronic acids.

Suzuki-Miyaura coupling C(sp3)-C(sp2) bond formation Alkylboronic acid

High-Value Application Scenarios for [5-(Dimethylamino)pentyl]boronic acid in Drug Discovery and Chemical Synthesis


Synthesis of Basic Amine-Containing Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The compound's primary utility lies in the construction of biaryl or aryl-alkyl systems where a pendant dimethylaminoalkyl chain is desired. In medicinal chemistry, such chains can modulate lipophilicity, basicity, and target engagement. The freely soluble nature of [5-(Dimethylamino)pentyl]boronic acid in aqueous media permits its use in water-compatible Suzuki protocols, which are increasingly favored for green chemistry and simplified workup. The dimethylamino group also serves as a latent handle for subsequent N-oxide formation or quaternization, enabling late-stage diversification of lead compounds.

Preparation of Functionalized Building Blocks for Agrochemical and Material Science Applications

The C7-alkyl chain with a terminal dimethylamino group provides a unique combination of hydrophilicity (via the amine) and hydrophobicity (via the pentyl linker). This amphiphilic character makes the boronic acid suitable for synthesizing surfactants, ionic liquids, or functional polymers where the boronic acid serves as a cross-coupling anchor . The solid physical form facilitates accurate weighing in parallel synthesis and high-throughput experimentation workflows, reducing variability in library production.

Use as a pH-Responsive Boronic Acid Module in Sensor and Diagnostic Development

The dual pKa profile of [5-(Dimethylamino)pentyl]boronic acid—featuring a boronic acid pKa (~8–10) and an amine pKa (~10.6) —creates a zwitterionic equilibrium near physiological pH. This property is valuable for designing pH-sensitive boronic acid-based sensors for saccharides or other diols, where the amine-boronate interaction can modulate binding affinity. The five-carbon spacer provides sufficient conformational flexibility while maintaining the necessary proximity for intramolecular N→B coordination under appropriate conditions [1].

Synthesis of Polyamine Mimetics and Enzyme Inhibitor Scaffolds

Aminoalkylboronic acids are established bioisosteres of amino acids and have been successfully developed into proteasome inhibitors (e.g., bortezomib, ixazomib) [2]. While [5-(Dimethylamino)pentyl]boronic acid is not a direct α- or β-aminoalkylboronic acid, its terminal dimethylamino group and pentyl spacer can serve as a simplified mimic of longer polyamine chains. The boronic acid moiety can act as a transition-state analogue inhibitor for serine proteases or other enzymes that recognize cationic substrates, providing a starting point for fragment-based drug discovery efforts targeting polyamine-binding sites.

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